2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid
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Overview
Description
2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by a fused ring system consisting of a pyrazole ring and a pyridine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 5-aminopyrazoles with α-oxoketene dithioacetals in the presence of trifluoracetic acid as a catalyst . This method allows for the formation of a combinatorial library of pyrazolopyridine derivatives.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazolopyridine scaffold.
Substitution: The compound can undergo substitution reactions, where different substituents are introduced at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve halogenating agents, nucleophiles, and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazolopyridine derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: The compound’s derivatives are explored for their potential use in various industrial applications, including materials science and agrochemicals.
Mechanism of Action
The mechanism of action of 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit tropomyosin receptor kinases (TRKs), which are associated with cell proliferation and differentiation . The inhibition of TRKs leads to the disruption of downstream signaling pathways, such as Ras/Erk, PLC-γ, and PI3K/Akt, ultimately affecting cell survival and proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-b]pyridine: Another member of the pyrazolopyridine family with similar structural features.
Pyrazolo[4,3-c]pyridine: A closely related compound with a different ring fusion pattern.
Pyrazolo[3,4-d]pyrimidine: A compound with a similar pyrazole ring but fused with a pyrimidine ring instead of pyridine.
Uniqueness
2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group at the 6-position. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable scaffold for drug design and other applications.
Properties
IUPAC Name |
2-methylpyrazolo[4,3-b]pyridine-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-11-4-7-6(10-11)2-5(3-9-7)8(12)13/h2-4H,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUDPPYMTQXNJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(=N1)C=C(C=N2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2231673-41-7 |
Source
|
Record name | 2-methyl-2H-pyrazolo[4,3-b]pyridine-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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